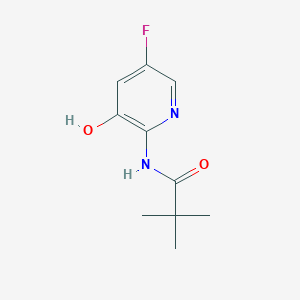
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide
Vue d'ensemble
Description
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide: is a fluorinated building block used in various chemical syntheses. It has the empirical formula C10H13FN2O2 and a molecular weight of 212.22 g/mol . This compound is notable for its incorporation of both fluorine and hydroxyl functional groups, which can significantly influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, specifically 5-fluoro-3-hydroxypyridine.
Amidation Reaction: The hydroxypyridine derivative undergoes an amidation reaction with pivaloyl chloride in the presence of a base such as triethylamine. This reaction forms the pivalamide group.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Systems: Employing continuous flow systems for improved efficiency and scalability.
Automated Purification: Implementing automated purification systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or modify the amide group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 5-fluoro-3-pyridone derivatives.
Reduction: Formation of 5-fluoro-3-hydroxypyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.
Comparaison Avec Des Composés Similaires
N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide can be compared with other similar compounds:
N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide: Differing by the presence of a formyl group instead of a hydroxyl group.
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide: Differing by the presence of a hydroxymethyl group.
N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide: Differing by the presence of an iodine atom instead of a hydroxyl group.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activity .
Propriétés
IUPAC Name |
N-(5-fluoro-3-hydroxypyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBYLGKBVKEDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride](/img/structure/B1402623.png)

![2-Chloro-7-methylimidazo[1,5-b]pyridazine](/img/structure/B1402626.png)

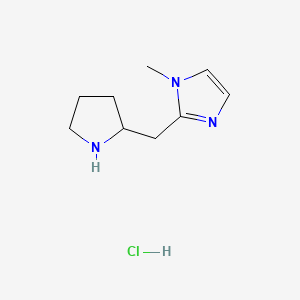
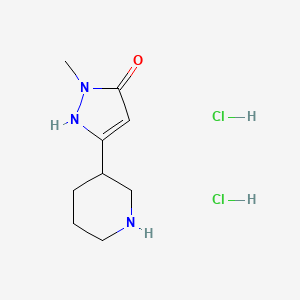
![2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402636.png)
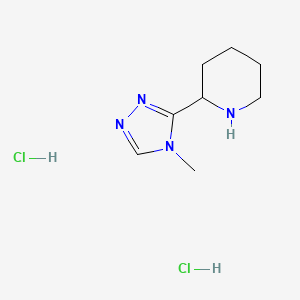
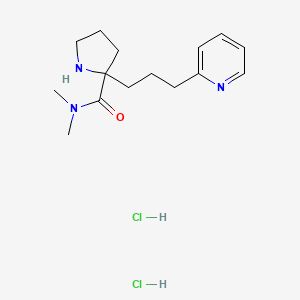
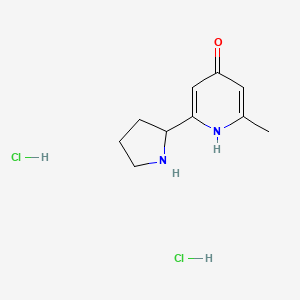
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1402642.png)
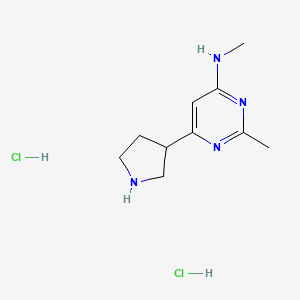
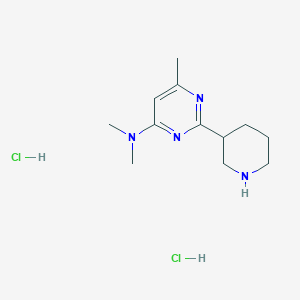
![1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1402645.png)
